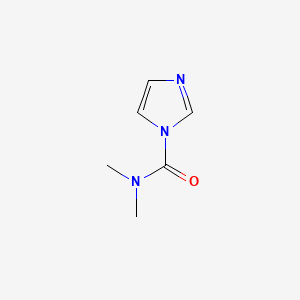
3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3-Trifluoro-2-(sulfanylmethyl)propanoic acid (TFSMPA) is an organic compound that is used in a variety of scientific applications. It is a colorless liquid that is soluble in water, and is a common starting material for the synthesis of other compounds. TFSMPA has been used in a variety of research areas, including organic synthesis, catalysis, and biochemistry.
科学的研究の応用
3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid has been used in a variety of scientific research areas, including organic synthesis, catalysis, and biochemistry. In organic synthesis, this compound has been used as a starting material for the synthesis of other compounds, such as esters and amides. In catalysis, this compound has been used as a catalyst for the conversion of alkenes to epoxides. In biochemistry, this compound has been used as a reagent for the synthesis of peptides and proteins.
作用機序
The mechanism of action of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid is not fully understood. However, it is believed that the reaction of this compound with other compounds is mediated by the formation of a sulfonium ion intermediate. This intermediate then undergoes further reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may be toxic in high concentrations and may have an effect on the nervous system.
実験室実験の利点と制限
The main advantage of using 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid in lab experiments is that it is a relatively inexpensive starting material for the synthesis of other compounds. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using this compound in lab experiments is that it is toxic in high concentrations and may have an effect on the nervous system.
将来の方向性
There are a number of potential future directions for the use of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid. These include the development of new synthesis methods for the production of this compound, the use of this compound in the synthesis of peptides and proteins, and the use of this compound as a catalyst for the conversion of alkenes to epoxides. Additionally, further research into the biochemical and physiological effects of this compound may lead to new applications for the compound.
合成法
3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid can be synthesized using a variety of methods. One of the most common methods for synthesis of this compound is the reaction of trifluoromethanesulfonyl chloride and 3-methyl-2-butanol. This reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction produces this compound as the main product, as well as byproducts such as water and trifluoromethanesulfonic acid.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid involves the introduction of a sulfanyl group onto a propanoic acid molecule, followed by the introduction of three fluorine atoms onto the resulting molecule.", "Starting Materials": [ "Propanoic acid", "Sulfur", "Hydrogen peroxide", "Hydrochloric acid", "Sodium hydroxide", "Fluorine gas" ], "Reaction": [ "1. Sulfur is reacted with hydrogen peroxide and hydrochloric acid to produce sulfuric acid and water.", "2. Propanoic acid is reacted with thionyl chloride to produce propanoyl chloride.", "3. Propanoyl chloride is reacted with sodium sulfide to produce 2-(sulfanylmethyl)propanoic acid.", "4. 2-(sulfanylmethyl)propanoic acid is reacted with fluorine gas in the presence of a catalyst to produce 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid." ] } | |
CAS番号 |
77130-79-1 |
分子式 |
C4H5F3O2S |
分子量 |
174.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



